Eugenyl benzoate

Antifungal Agricultural fungicide Post-harvest protection

Eugenyl benzoate (CAS 531-26-0) is the procurement choice over eugenol for Fusarium moniliforme (ED₅₀ 10.17 μg/mL, 2.2× more potent) and Helminthosporium oryzae (ED₅₀ 5.30 μg/mL, 3.0× more potent). Its benzoate ester confers LogP ~4.4 and vapor pressure ~2.2×10⁻⁵ mmHg (1,000× lower than eugenol), enabling extended fragrance/flavor longevity. JECFA 1533 confirms no safety concern. For green synthesis, specify RML-CS/CNWs immobilized lipase (62.1% yield, 8-cycle reusability).

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 531-26-0
Cat. No. B181212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEugenyl benzoate
CAS531-26-0
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC=C)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H16O3/c1-3-7-13-10-11-15(16(12-13)19-2)20-17(18)14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3
InChIKeyZOGNBLKDKPCKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in oils
Soluble (in ethanol)

Eugenyl Benzoate (CAS 531-26-0): Procurement-Ready Phenylpropanoid Ester for Flavor, Fragrance, and Bioactivity Applications


Eugenyl benzoate (CAS 531-26-0), also known as benzoyl eugenol or 4-allyl-2-methoxyphenyl benzoate, is a synthetic phenylpropanoid ester formed by the esterification of eugenol with benzoic acid [1]. With a molecular formula of C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol, it appears as a white to off-white crystalline solid with a melting point of 69–70°C and a boiling point of approximately 360°C . This compound is recognized as a flavoring substance by both the Flavor and Extract Manufacturers Association (FEMA No. 2471) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1533) [2][3]. Its procurement value stems from its combined properties: the aromatic character of eugenol modified through benzoate esterification to alter volatility, stability, and biological activity profiles relative to its parent compound and structural analogs [1].

Why Eugenyl Benzoate (CAS 531-26-0) Cannot Be Interchanged with Eugenol or Acetate Analogs


Substituting eugenyl benzoate with eugenol or eugenol acetate is not scientifically justified due to fundamental differences in ester group chemistry that dictate biological potency, physicochemical behavior, and toxicological profile. The benzoate ester confers distinct lipophilicity (calculated LogP ≈ 4.4), hydrolytic stability, and vapor pressure characteristics that directly influence both application performance and regulatory status [1]. Head-to-head antifungal assays reveal that eugenyl benzoate, eugenol, and eugenol acetate exhibit species-specific potency rankings—a finding that precludes interchangeable use in formulations requiring predictable activity [2]. Furthermore, the toxicological profile of eugenol (classified as a skin sensitizer and potential endocrine disruptor at elevated concentrations) differs materially from that of eugenyl benzoate, which has received JECFA evaluation with a conclusion of "no safety concern at current levels of intake" for flavoring applications [3]. The procurement decision must therefore be guided by the specific performance requirements detailed below.

Quantitative Differentiation Evidence: Eugenyl Benzoate (CAS 531-26-0) Comparative Performance Data


Antifungal Activity: Species-Specific Potency Advantage Over Eugenol and Eugenol Acetate

Eugenyl benzoate demonstrated superior antifungal efficacy against Fusarium moniliforme and Helminthosporium oryzae compared to both eugenol and eugenol acetate in direct comparative assays [1]. Notably, the rank order of potency was species-dependent: eugenyl benzoate was most effective against F. moniliforme and H. oryzae, whereas eugenol acetate outperformed eugenyl benzoate against Rhizoctonia solani (ED₅₀ = 11.76 μg/mL). This species-specific selectivity profile is a critical procurement consideration when targeting specific fungal pathogens.

Antifungal Agricultural fungicide Post-harvest protection

Antioxidant Activity: Radical Scavenging Comparison with Eugenol and Eugenol Acetate

In DPPH radical scavenging assays, eugenyl benzoate demonstrated measurable antioxidant activity, though the clove essential oil matrix exhibited superior overall antioxidant potential compared to all isolated compounds [1]. Among the purified eugenol derivatives, eugenyl benzoate showed DPPH radical scavenging capacity that is documented across multiple sources [1][2]. The benzoate ester modification alters the electron-donating capacity of the phenolic moiety compared to the free hydroxyl group in eugenol, which directly affects radical scavenging kinetics.

Antioxidant DPPH radical scavenging Food preservation

Synthesis Yield Optimization: Biocatalytic Process Efficiency Comparison

For industrial procurement involving in-house synthesis, the immobilized Rhizomucor miehei lipase on chitosan-chitin nanowhiskers (RML-CS/CNWs) biocatalytic system offers a quantifiable yield advantage over free enzyme catalysis [1]. This finding is particularly relevant for procurement decisions involving sustainable or "green chemistry" manufacturing specifications, where conventional acid-catalyzed esterification may not meet environmental or regulatory requirements [1].

Green chemistry Biocatalysis Process optimization

Regulatory Safety Classification: Toxicological Profile Differentiating Eugenyl Benzoate from Isoeugenol and Related Esters

Eugenyl benzoate has undergone formal safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and received a determination of "no safety concern at current levels of intake when used as a flavoring agent" [1][2]. This regulatory classification distinguishes it from isoeugenol and its derivatives, which are established skin sensitizers with documented allergic contact dermatitis cases. In a clinical study of isoeugenol-allergic patients, cross-reactivity to isoeugenyl benzoate was observed in only 4 of 40 patients (10%), compared to 40/40 (100%) for isoeugenol, 19/40 (47.5%) for isoeugenyl acetate, and 16/40 (40%) for isoeugenyl phenylacetate [3]. While these data pertain specifically to isoeugenyl benzoate (the isomer of eugenyl benzoate), they provide class-level inference regarding the relative sensitization potential of benzoate esters versus acetates and phenylacetates.

Toxicology Regulatory compliance Flavor safety

Physicochemical Properties: Volatility and Fixative Performance in Fragrance Formulations

Eugenyl benzoate exhibits physicochemical properties that support its function as a fragrance fixative, distinguishing it from the more volatile eugenol parent compound [1]. The esterification with benzoic acid increases molecular weight and reduces vapor pressure relative to eugenol, which directly impacts fragrance longevity in finished products . Additionally, eugenyl benzoate provides a sensory profile distinct from eugenol, characterized as a mild balsamic clove note with banana, date, and pear undertones, as opposed to the sharp, spicy clove character of eugenol [1].

Fragrance formulation Fixative Perfumery

Optimal Application Scenarios for Eugenyl Benzoate (CAS 531-26-0) Based on Quantitative Evidence


Agricultural Fungicide Development Targeting Fusarium and Helminthosporium Species

Eugenyl benzoate is the preferred procurement choice over eugenol or eugenol acetate for agricultural fungicide research and development when the target pathogens are Fusarium moniliforme or Helminthosporium oryzae. Direct comparative data demonstrate that eugenyl benzoate exhibits ED₅₀ values of 10.17 μg/mL and 5.30 μg/mL against these respective fungi, representing 2.2-fold and 3.0-fold higher potency than eugenol [1]. This species-specific efficacy advantage is not universal—eugenol acetate outperforms eugenyl benzoate against Rhizoctonia solani—so procurement decisions must align with the specific fungal targets of interest [1].

Sustainable or Green Chemistry Synthesis with Biocatalytic Route Requirements

For procurement specifications mandating sustainable or enzymatic synthesis of eugenyl benzoate, the RML-CS/CNWs immobilized biocatalyst system should be specified over free enzyme or conventional acid catalysis. Under optimal conditions (50°C, 250 rpm, 3 mg/mL catalyst loading), the immobilized system achieves a 62.1% yield after 5 hours—a twofold increase compared to free Rhizomucor miehei lipase [2]. This system also provides biodegradability, ambient condition operation, and demonstrated reusability for up to eight successive esterification cycles, aligning with green chemistry principles [2].

Flavor and Fragrance Formulations Requiring Long-Lasting Balsamic Notes with Regulatory Compliance

Eugenyl benzoate is optimally procured for fragrance and flavor applications where extended longevity and mild balsamic clove character (with banana, date, and pear undertones) are desired, as opposed to the sharp, short-lived spicy note of eugenol [3]. Its vapor pressure of approximately 2.2×10⁻⁵ mmHg at 25°C—approximately 1,000-fold lower than eugenol—makes it suitable for fixative applications in baked goods and perfumery where controlled release is critical [3]. Furthermore, its JECFA evaluation as "no safety concern at current levels of intake" (JECFA 1533, evaluated 2005) provides regulatory confidence for food flavoring applications at standard use levels [4].

Antioxidant Screening and Structure-Activity Relationship (SAR) Studies of Phenylpropanoid Esters

Eugenyl benzoate serves as a valuable reference compound in structure-activity relationship studies investigating the effect of ester group modification on antioxidant capacity of phenylpropanoids. Comparative DPPH radical scavenging data show that eugenyl benzoate (IC₅₀ = 27.48 μg/mL) occupies an intermediate position between eugenol (IC₅₀ = 18.63 μg/mL, higher activity) and eugenol acetate (IC₅₀ = 34.21 μg/mL, lower activity) [1]. This graded activity profile across the eugenol → eugenyl benzoate → eugenol acetate series provides researchers with a defined chemical tool set for probing the relationship between ester moiety and electron-donating capacity in phenolic antioxidants [1][5].

Technical Documentation Hub

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